Trihexadecyl(phenyl)silane
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Overview
Description
Trihexadecyl(phenyl)silane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three hexadecyl groups This compound is part of the broader class of silanes, which are silicon analogs of alkanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trihexadecyl(phenyl)silane typically involves the reaction of phenylsilane with hexadecyl halides under specific conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with silicon tetrachloride to form phenylsilane, which is then further reacted with hexadecyl halides to yield this compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and scalability. The use of catalysts, such as transition metal complexes, can also improve the yield and selectivity of the desired product. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Trihexadecyl(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bonds in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used in reduction reactions.
Substitution: Electrophilic reagents like halogens or nitro compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted phenylsilane derivatives.
Scientific Research Applications
Trihexadecyl(phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, which have applications in electronics, automotive, and aerospace industries.
Mechanism of Action
The mechanism of action of trihexadecyl(phenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with oxygen and carbon atoms, making it a versatile reagent in chemical reactions. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: A simpler analog with a single phenyl group attached to silicon.
Trimethyl(phenyl)silane: Contains three methyl groups instead of hexadecyl groups.
Triethyl(phenyl)silane: Contains three ethyl groups instead of hexadecyl groups.
Uniqueness
Trihexadecyl(phenyl)silane is unique due to the presence of long-chain hexadecyl groups, which impart distinct physical and chemical properties. These long alkyl chains can enhance the compound’s hydrophobicity and stability, making it suitable for applications that require durable and water-resistant materials. Additionally, the combination of phenyl and hexadecyl groups provides a balance of reactivity and stability, allowing for versatile applications in various fields.
Properties
CAS No. |
18822-36-1 |
---|---|
Molecular Formula |
C54H104Si |
Molecular Weight |
781.5 g/mol |
IUPAC Name |
trihexadecyl(phenyl)silane |
InChI |
InChI=1S/C54H104Si/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-51-55(54-49-44-43-45-50-54,52-47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)53-48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-50H,4-42,46-48,51-53H2,1-3H3 |
InChI Key |
ZDMXMUVTQWLRLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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